1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Overview
Description
1-(Diphenylmethyl)-3-phenyl-3-azetidinol is an organic compound with a complex structure that includes a diphenylmethyl group and a phenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol typically involves the reaction of diphenylmethanol with azetidine derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which can then be further reacted with azetidine derivatives to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for safer, more efficient, and selective chemical transformations . These methods can improve the overall yield and purity of the compound, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-3-phenyl-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Diphenylmethyl)-3-phenyl-3-azetidinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: An organic compound with a similar diphenylmethyl group.
Benzhydryl Compounds: Compounds containing the benzhydryl group, which is structurally related to the diphenylmethyl group.
Uniqueness
1-(Diphenylmethyl)-3-phenyl-3-azetidinol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzhydryl-3-phenylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYWZZWPRDEWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439395 | |
Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40320-62-5 | |
Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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